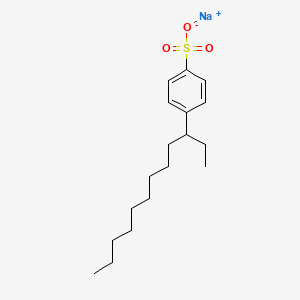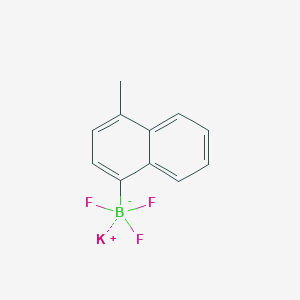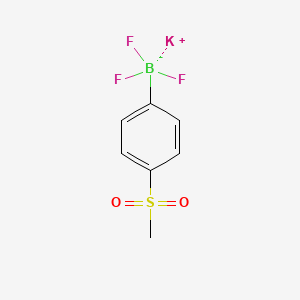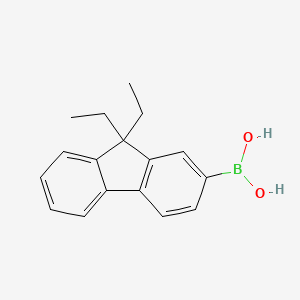
(9,9-Diethyl-9H-fluoren-2-YL)boronic acid
Übersicht
Beschreibung
“(9,9-Diethyl-9H-fluoren-2-YL)boronic acid” is an organic compound and an intermediate in drug and material chemistry . It is also known as “9,9-Dimethyl-9H-fluoren-2-yl-boronic acid” and has the molecular formula C15H15BO2 . The compound appears as a white or light yellow solid powder at room temperature .
Synthesis Analysis
The conventional synthesis method for “(9,9-Diethyl-9H-fluoren-2-YL)boronic acid” involves using 9,9-dimethyl-2-bromofluorene as the starting material . A strong base, such as butyllithium, is used to remove the bromine, yielding the corresponding phenyllithium reagent . This reagent is then reacted with an appropriate trimethyl borate or triisopropyl borate, followed by the addition of an acid to promote the 1,2-migration of boron . This process also results in the hydrolysis of the other two ester bonds, yielding the boronic acid .
Molecular Structure Analysis
The molecular structure of “(9,9-Diethyl-9H-fluoren-2-YL)boronic acid” consists of a fluorene core with two methyl groups attached to the 9-position and a boronic acid group attached to the 2-position . The molecular weight of the compound is 238.09 .
Chemical Reactions Analysis
As a boronic acid, “(9,9-Diethyl-9H-fluoren-2-YL)boronic acid” can participate in various chemical reactions. It can easily be converted into various boronic esters . Moreover, it can participate in classic Suzuki coupling reactions to form carbon-carbon bonds, and Chan-Lam coupling reactions to form carbon-oxygen or carbon-nitrogen bonds .
Physical And Chemical Properties Analysis
“(9,9-Diethyl-9H-fluoren-2-YL)boronic acid” has a molecular weight of 238.09 and a density of 1.2 . It appears as a white or light yellow solid powder at room temperature . The compound is soluble in hot ethanol but has poor solubility in water .
Wissenschaftliche Forschungsanwendungen
Fluorescence Chemosensor for Monosaccharides : Studies by Hosseinzadeh, Mohadjerani, and Pooryousef (2015) have shown that fluorene-based boronic acids, such as 9,9-dimethyl-9H-fluoren-2-yl-2-boronic acid, exhibit strong selectivity for D-fructose at physiological pH. These compounds display a linear response towards D-fructose concentration, indicating their potential as sensitive chemosensors for monosaccharides in various applications (Hosseinzadeh, Mohadjerani, & Pooryousef, 2015).
Selective Internal Charge Transfer Sensor for Sugar Alcohols : In another study by the same authors in 2016, a fluorene-based boronic acid sensor demonstrated significant fluorescence changes upon interaction with saccharides. The sensor exhibited high affinity and selectivity for sorbitol, showcasing its utility in detecting and quantifying sugar alcohols in aqueous solutions, which is crucial for various industries and health-related applications (Hosseinzadeh, Mohadjerani, & Pooryousef, 2016).
Applications in Anion Recognition
The unique properties of (9,9-Diethyl-9H-fluoren-2-yl)boronic acid derivatives also extend to the recognition of anions, which is a critical aspect of various scientific and industrial processes.
- Fluoride Anion Recognition : A study by Cao et al. (2009) on a novel branched organoboron compound, incorporating a fluorene and boronic acid moiety, revealed strong fluorescence and the ability to recognize fluoride anions with high sensitivity. This property is particularly important for detecting fluoride levels in various environmental and biological contexts (Cao, Liu, Zhang, & Li, 2009).
Applications in Material Science
The structural versatility of fluorene and boronic acid derivatives allows for their incorporation into advanced materials, offering unique properties for various applications.
- Electrochemically Prepared Light-Emitting Polymers : Research by Liu et al. (2013) explored the electrochemical polymerization of fluorene derivatives, leading to the creation of materials with promising light-emitting properties. These materials are useful for chemosensors and have potential applications in electronic and photonic devices (Liu et al., 2013).
Safety And Hazards
Zukünftige Richtungen
“(9,9-Diethyl-9H-fluoren-2-YL)boronic acid” is a valuable intermediate in organic synthesis and medicinal chemistry, as well as material chemistry . By introducing this unit, it is possible to effectively modify luminescent material molecules and adjust the luminescent properties of fluorescent molecules . Therefore, it has potential applications in the development of new materials and drugs .
Eigenschaften
IUPAC Name |
(9,9-diethylfluoren-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BO2/c1-3-17(4-2)15-8-6-5-7-13(15)14-10-9-12(18(19)20)11-16(14)17/h5-11,19-20H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXCAJRBJDNXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625103 | |
| Record name | (9,9-Diethyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9,9-Diethyl-9H-fluoren-2-YL)boronic acid | |
CAS RN |
400607-30-9 | |
| Record name | (9,9-Diethyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



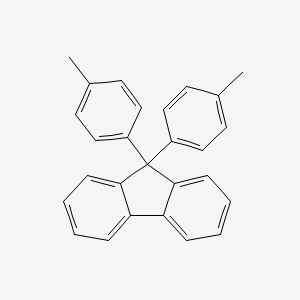
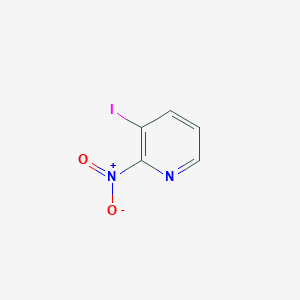
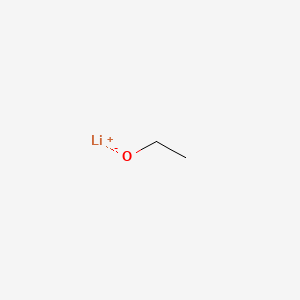
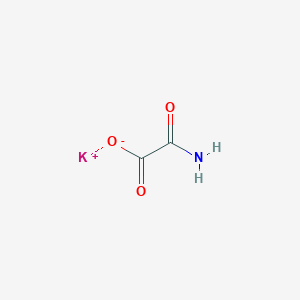
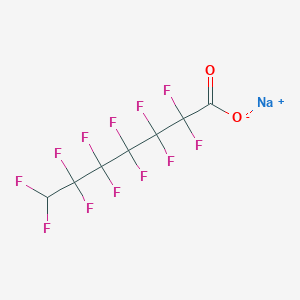
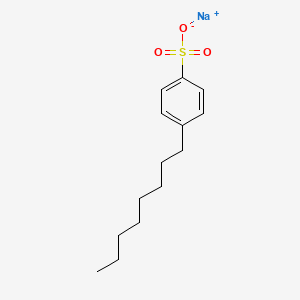
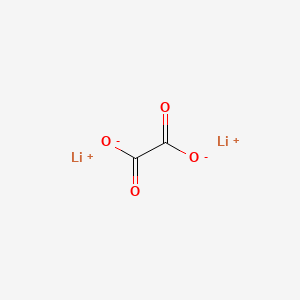
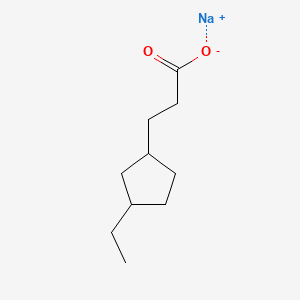
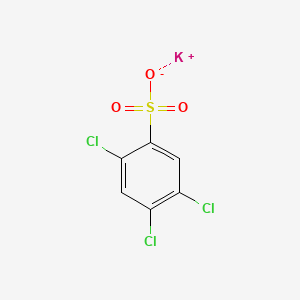
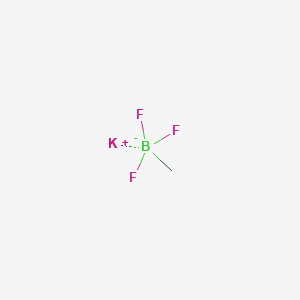
![Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1592538.png)
